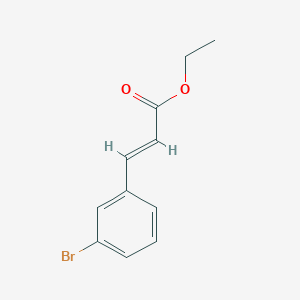

Ethyl 3-(3-bromophenyl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(3-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSAFCYKWMNVMZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of Ethyl 3 3 Bromophenyl Acrylate and Its Derivatives

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Characteristic Vibrational Modes of the Acrylate (B77674) and Bromophenyl Moieties

The FT-IR and FT-Raman spectra of Ethyl 3-(3-bromophenyl)acrylate are expected to exhibit a series of distinct bands corresponding to the vibrations of its constituent parts.

The acrylate moiety is characterized by several key vibrations. A strong absorption band corresponding to the C=O stretching vibration is typically observed in the FT-IR spectrum in the region of 1715-1730 cm⁻¹. The C=C stretching vibration of the acrylate group usually appears around 1635 cm⁻¹. The vinylic C-H stretching vibrations are expected above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations give rise to bands in the 800-1000 cm⁻¹ region. For the ethyl ester group, characteristic C-O stretching vibrations are anticipated in the 1100-1300 cm⁻¹ range, and the rocking and wagging modes of the -CH₂- and -CH₃ groups will also be present.

The bromophenyl moiety also presents a set of characteristic vibrational frequencies. The C-Br stretching vibration is typically found in the low-frequency region of the spectrum, usually between 500 and 600 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring will generate a pattern of bands in the fingerprint region (below 1500 cm⁻¹), which is indicative of the 1,3-disubstitution pattern. The C=C stretching vibrations within the aromatic ring typically produce a group of bands in the 1450-1600 cm⁻¹ region.

A comparative analysis with related compounds, such as ethyl cinnamate (B1238496) and its halogenated derivatives, aids in the precise assignment of these vibrational modes. nih.govresearchgate.net For instance, the FT-IR spectrum of perfluorohexyl ethyl acrylate shows characteristic peaks for the acrylate group which can be compared to the target molecule. researchgate.net

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C=O Stretch | Acrylate | 1715 - 1730 | Strong (IR) |

| C=C Stretch | Acrylate | ~1635 | Medium (IR), Strong (Raman) |

| Aromatic C=C Stretch | Bromophenyl | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Ethyl Ester | 1100 - 1300 | Strong (IR) |

| C-Br Stretch | Bromophenyl | 500 - 600 | Medium to Strong |

| Vinylic C-H Stretch | Acrylate | >3000 | Medium |

| Aromatic C-H Stretch | Bromophenyl | >3000 | Medium |

Conformational Analysis via Vibrational Signatures

The rotational freedom around the C-C single bonds in this compound can lead to the existence of different conformational isomers. Vibrational spectroscopy can be a sensitive probe for these conformers, as different spatial arrangements of atoms can result in distinct vibrational frequencies and intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. organicchemistrydata.orglibretexts.org

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides a clear map of the different types of protons in the molecule. Based on data from similar compounds, the following assignments can be made. rsc.org

The protons of the ethyl group typically appear as a quartet for the methylene (B1212753) protons (-OCH₂-) around 4.27 ppm and a triplet for the methyl protons (-CH₃) around 1.34 ppm, with a coupling constant (J) of approximately 7.2 Hz.

The vinylic protons of the acrylate moiety are expected to appear as doublets. The proton on the carbon adjacent to the carbonyl group (α-proton) would likely resonate further downfield than the β-proton. The large coupling constant between these two protons (typically around 16 Hz) is indicative of a trans configuration across the double bond. For (E)-ethyl 3-(m-tolyl)acrylate, a related compound, the vinylic protons appear as doublets at approximately 6.44 ppm and 7.61 ppm. rsc.org

The protons of the bromophenyl ring will exhibit a complex splitting pattern in the aromatic region of the spectrum (typically 7.0-8.0 ppm) due to spin-spin coupling between them. The exact chemical shifts and coupling patterns are dependent on the electronic effects of the bromine atom and the acrylate substituent.

Table 2: Experimental ¹H NMR Data for (E)-ethyl 3-(m-tolyl)acrylate (a closely related compound) rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | 1.34 | t | 7.5 |

| -OCH₂- | 4.27 | q | 7.2 |

| Vinylic H (α) | 6.44 | d | 16.2 |

| Vinylic H (β) | 7.61 | d | 15.6 |

| Aromatic H | 7.29-7.41 | m | - |

| Aromatic H (s) | 7.52 | s | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

The carbonyl carbon of the ester group is the most deshielded and is expected to appear in the range of 165-175 ppm. The vinylic carbons will resonate in the olefinic region (110-150 ppm). The carbons of the bromophenyl ring will also appear in the aromatic region (120-140 ppm), with the carbon atom directly attached to the bromine atom showing a characteristic chemical shift influenced by the halogen's electronegativity and heavy atom effect. The ethyl group carbons will be found in the upfield region of the spectrum, with the -OCH₂- carbon appearing around 60 ppm and the -CH₃ carbon around 14 ppm.

For comparison, the ¹³C NMR data for ethyl 3-(4-bromophenyl)-2-cyanoacrylate shows the carbonyl carbon at 162.2 ppm and the aromatic carbons in the range of 128.2-132.7 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~14 |

| -OCH₂- | ~60 |

| Vinylic C (α) | ~120 |

| Vinylic C (β) | ~145 |

| Aromatic C | 125 - 140 |

| C-Br | ~122 |

| C=O | ~166 |

Two-Dimensional NMR Techniques for Connectivity Assignment

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other. core.ac.ukchemicalbook.comchemicalbook.com For this compound, cross-peaks would be expected between the -OCH₂- and -CH₃ protons of the ethyl group, between the two vinylic protons, and among the coupled protons of the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. core.ac.ukchemicalbook.com It would be used to definitively link the proton signals of the ethyl, vinylic, and aromatic moieties to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. core.ac.ukchemicalbook.com This is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the connectivity across the molecule. For example, correlations would be expected between the vinylic protons and the carbonyl carbon, and between the vinylic protons and the carbons of the phenyl ring.

By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural assignment of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, providing insights into the molecule's chromophoric system. libretexts.org

Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is primarily dictated by its chromophore, which is the part of the molecule responsible for absorbing light. wikipedia.orgossila.com In this case, the chromophore is the entire conjugated system, encompassing the phenyl ring, the acrylic double bond, and the carbonyl group of the ester. This extended π-electron system gives rise to characteristic π → π* transitions. researchgate.netyoutube.com

The electronic spectrum of similar compounds, such as cinnamic acid, shows strong π → π* transitions. researchgate.net For instance, cinnamic acid exhibits a strong absorption band around 273 nm. researchgate.net The presence of the bromine atom on the phenyl ring and the ethyl ester group in this compound can influence the exact wavelength and intensity of these absorptions. The bromine atom, with its lone pairs of electrons, can participate in n → π* transitions, although these are generally weaker than π → π* transitions. youtube.com

The conjugated system in acrylates and their derivatives leads to absorption in the UV region. libretexts.org Extending the conjugation, for example, by having more double bonds, shifts the absorption to longer wavelengths (a bathochromic or red shift). libretexts.org The specific absorption maxima for this compound would be expected in the UV region, characteristic of substituted cinnamates.

| Type of Transition | Typical Wavelength Range (nm) | Description |

| π → π | 200-400 | Excitation of an electron from a π bonding orbital to a π antibonding orbital. |

| n → π | 300-500 | Excitation of a non-bonding electron (from O or Br) to a π antibonding orbital. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing its fragmentation patterns.

Fragmentation Patterns and Molecular Ion Analysis

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound (255.11 g/mol for the most common isotopes). sigmaaldrich.com The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (•OCH₂CH₃) or ethylene (B1197577) (CH₂=CH₂) via a McLafferty rearrangement. For substituted cinnamates, cleavage of the bonds within the acrylate chain is also common.

A study on the electron ionization mass spectra of substituted cinnamamides revealed that the loss of the substituent from the 2-position of the aromatic ring is a significant fragmentation pathway. researchgate.net While this compound has the bromine at the 3-position, the general principles of fragmentation in similar structures are relevant. The fragmentation of the molecular ion of this compound would likely involve the following key fragment ions:

| m/z Value | Proposed Fragment | Description |

| 254/256 | [M-H]⁺ | Loss of a hydrogen atom. |

| 210/212 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical. |

| 176 | [M-Br]⁺ | Loss of the bromine atom. |

| 148 | [C₉H₅O₂]⁺ | Further fragmentation of the [M-Br]⁺ ion. |

| 102 | [C₆H₄Br]⁺ | Bromophenyl cation. |

Hyphenated Techniques for Purity and Identification

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the analysis of complex mixtures and the definitive identification of compounds. nih.govyoutube.com In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each separated component. youtube.com

GC-MS is widely used for the analysis of acrylates and other volatile organic compounds. nih.gov For this compound, a GC-MS analysis would provide its retention time, which is a characteristic property under specific chromatographic conditions, and its mass spectrum. This combination of data allows for unambiguous identification, even in the presence of impurities or other reaction components. nih.govresearchgate.net Pyrolysis-GC-MS is a specialized technique that can be used for the analysis of polymeric materials derived from acrylate monomers. youtube.com

X-ray Crystallography for Solid-State Structure Determination

Determination of Molecular Geometry and Stereochemistry

A crystal structure analysis of this compound would reveal its precise molecular geometry. The acrylate unit is generally planar, and the molecule can exist in either the E or Z configuration with respect to the C=C double bond. The (E)-isomer is typically the more stable and common form for cinnamates. tcichemicals.com

A study on the crystal structure of (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, a closely related derivative, confirmed the E configuration around the acrylate double bond. researchgate.net In the crystal structure of this derivative, molecules were linked by weak C-H···O interactions. researchgate.net Similarly, the crystal structure of this compound would likely show intermolecular interactions, such as hydrogen bonds or halogen bonds involving the bromine atom, which influence the crystal packing.

The key structural parameters that would be determined from an X-ray crystallographic study are summarized in the table below.

| Structural Parameter | Expected Value/Information |

| C=C bond length (acrylate) | ~1.34 Å |

| C=O bond length (ester) | ~1.21 Å |

| C-Br bond length | ~1.90 Å |

| Dihedral angle (phenyl ring vs. acrylate plane) | Provides information on the degree of twisting between the two planar groups. |

| Stereochemistry | Confirms the (E) or (Z) configuration of the double bond. |

| Intermolecular interactions | Details of hydrogen bonding, halogen bonding, and π-π stacking interactions. |

Intermolecular Interactions and Crystal Packing

The three-dimensional architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. While a crystal structure for this compound is not publicly documented, detailed analysis of its close derivative, (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate , provides significant insight into the types of interactions that govern the molecular assembly in this class of compounds. The structural elucidation of this derivative reveals a packing arrangement primarily stabilized by specific, non-covalent interactions.

The crystal structure of (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate is monoclinic, belonging to the P2₁/c space group. nih.gov The fundamental building block of the supramolecular structure is a centrosymmetric dimer. nih.govnih.gov This dimer is formed through a pair of intermolecular C-H···O hydrogen bonds. nih.govnih.gov In this arrangement, the hydrogen atom (H6) attached to a carbon atom (C6) of the phenyl ring acts as a hydrogen bond donor, interacting with one of the oxygen atoms (O1) of the acrylate's carbonyl group on an adjacent molecule. nih.gov

This recurring dimeric motif is a key feature of the crystal packing, organizing the molecules in a defined and repeating pattern throughout the crystal lattice. nih.gov The planarity of the molecule is a significant factor, with both the acrylate's C=C double bond and the cyano group deviating only slightly from the mean plane of the benzene ring. nih.gov This near-planar conformation facilitates the close approach required for these specific intermolecular interactions.

The geometric parameters of the C-H···O hydrogen bond are crucial for understanding the stability of the crystal packing. The precise distances and angles define the strength and directionality of these interactions.

Table 1: Hydrogen-Bond Geometry for (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| C6—H6···O1ⁱ | 0.93 | 2.47 | 3.323 (3) | 152 |

Symmetry codes: (i) -x+1, -y+1, -z+1. Data sourced from Yin et al. (2009). nih.gov

The detailed understanding of these intermolecular interactions is fundamental. It not only explains the observed crystal structure but also provides a basis for predicting and controlling the solid-state properties of related functional materials.

Computational Chemistry and Theoretical Studies on Ethyl 3 3 Bromophenyl Acrylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like Ethyl 3-(3-bromophenyl)acrylate.

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation, which corresponds to a minimum on the potential energy surface. For derivatives of phenylacrylate, DFT methods such as B3LYP or PBE are commonly used with basis sets like 6-311++G(d,p). The optimization process concludes when the calculated forces on the atoms are close to zero, and the structure's stability is confirmed by ensuring there are no imaginary frequencies in the subsequent vibrational analysis.

While specific optimization studies for this compound are not widely published, extensive research on closely related analogs, such as (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, provides valuable data. Experimental X-ray crystallography of this cyano-derivative has determined that it adopts an E configuration with respect to the carbon-carbon double bond and crystallizes in a monoclinic system. nih.gov Such experimental results serve as a crucial benchmark for validating the accuracy of the computed geometrical parameters from DFT calculations. researchgate.net Theoretical calculations for these systems typically show good agreement with the experimental bond lengths and angles.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. nih.gov

In a DFT study on a structurally similar compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, the HOMO and LUMO energies were calculated using the B3LYP/6-311++G(d,p) level of theory. researchgate.net The results from this analysis can be considered representative for understanding the electronic profile of such acrylate (B77674) derivatives.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.369 |

| LUMO | -3.380 |

| Energy Gap (ΔE) | 4.989 |

Data based on a representative analogous compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate. researchgate.net

This relatively large energy gap indicates significant molecular stability. The distribution of these orbitals typically shows the HOMO localized over the phenyl ring and the acrylate backbone, while the LUMO is often centered on the acrylate moiety, indicating that this region is the most likely site for nucleophilic attack.

Theoretical vibrational analysis is performed to understand the molecule's dynamic modes and to aid in the interpretation of experimental infrared (IR) and Raman spectra. Following geometry optimization, vibrational frequencies are calculated at the same level of theory. nih.gov The resulting frequencies are often scaled by a factor (e.g., 0.9614) to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental data. nih.gov

Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions of particular bonds or functional groups. researchgate.net For this compound, characteristic vibrations would include the C=O stretching of the ester group, C=C stretching of the acrylate and phenyl groups, and C-Br stretching.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | 1710-1740 | Stretching of the carbonyl group in the ethyl ester. |

| C=C Stretch (Alkene) | 1620-1650 | Stretching of the acrylate double bond. |

| C=C Stretch (Aromatic) | 1450-1600 | Stretching vibrations within the bromophenyl ring. |

| C-O Stretch | 1100-1300 | Stretching of the C-O bonds in the ester group. |

| C-Br Stretch | 500-650 | Stretching of the carbon-bromine bond. |

Data represents typical ranges for the specified functional groups and is not from a direct calculation on the title compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. nih.gov The MEP surface is colored according to its electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge delocalization. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. nih.gov The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the extent of electron delocalization, which is crucial for understanding conjugation and hyperconjugative effects.

In a molecule like this compound, NBO analysis would likely reveal significant delocalization from the lone pairs of the ester oxygens to the π* anti-bonding orbital of the C=O bond. Furthermore, extensive π-conjugation would be observed across the entire acrylate system and the phenyl ring. NBO analysis on related compounds has shown that the calculated structure is often dominated by the Lewis structure (typically >97%), with minor contributions from non-Lewis charge transfer, confirming a stable electronic configuration. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes, solvation effects, and intermolecular interactions.

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and running the simulation for several nanoseconds. The analysis of the resulting trajectory could reveal:

Conformational Flexibility: How the torsional angles along the molecule's backbone, particularly between the phenyl ring and the acrylate group, fluctuate over time.

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar ester group and the hydrophobic phenyl ring.

Intermolecular Interactions: If multiple molecules are simulated, MD can predict aggregation behavior and the preferred modes of interaction (e.g., π-π stacking of the phenyl rings).

Although specific MD studies on this compound are not prominent in the literature, the methodology is well-established for similar organic molecules. Such simulations would typically employ force fields like AMBER or GROMOS to define the potential energy of the system.

Conformational Stability and Dynamics in Various Environments

The conformational landscape of a molecule dictates its interactions with biological targets and its physicochemical properties. For this compound, conformational analysis focuses on the rotational barriers around its single bonds, particularly the C-C bonds of the acrylate moiety and the bond connecting the phenyl ring to the vinyl group.

The planarity of the acrylate group is a key feature, with the s-cis and s-trans conformations being the most stable arrangements around the C-O single bond of the ester. The energy barrier between these conformers is influenced by the solvent environment. In polar solvents, the more polar s-cis conformation may be stabilized, while in non-polar environments or the gas phase, the s-trans form is often favored due to reduced steric hindrance.

The presence of the bromine atom can also influence conformational preference through non-covalent interactions. Halogen bonding, where the bromine atom acts as an electrophilic region, could play a role in intermolecular interactions and crystal packing, further stabilizing certain conformations in the solid state.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. nih.govresearchgate.netjocpr.com This method is instrumental in predicting the activity of new compounds and in understanding the molecular features that are important for a specific biological effect. mdpi.com

While specific QSAR studies on this compound are not extensively documented, models developed for related classes of compounds, such as acrylic acid derivatives and bromophenyl-containing molecules, can provide valuable insights. bcrcp.ac.innih.gov For instance, QSAR studies on the cytotoxicity of acrylic acid derivatives have highlighted the importance of descriptors such as lipophilicity (logP), molecular weight, and electronic parameters in determining their biological activity. bcrcp.ac.innih.gov

In the context of this compound, key structural descriptors that would be considered in a QSAR model include:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: Parameters such as the partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. The bromine atom, being electron-withdrawing, significantly influences the electronic properties of the phenyl ring and the acrylate system.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters describe the size and shape of the molecule, which are critical for receptor binding.

Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor for hydrophobicity, which influences membrane permeability and binding to hydrophobic pockets of proteins.

In Silico Assessment of Pharmacokinetic Properties

The pharmacokinetic properties of a molecule, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its development as a potential therapeutic agent. In silico tools provide a rapid and cost-effective way to predict these properties. computabio.comspringernature.comnih.gov

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. This evaluation is often based on simple molecular descriptors and rules of thumb, such as Lipinski's Rule of Five. nodepit.comvercel.app

Lipinski's Rule of Five states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

Below is a table of the calculated drug-likeness properties for this compound.

| Property | Value | Rule of Five Compliance |

| Molecular Weight | 255.11 g/mol | ✓ |

| Hydrogen Bond Donors | 0 | ✓ |

| Hydrogen Bond Acceptors | 2 | ✓ |

| LogP (calculated) | 3.5 | ✓ |

This table was generated using in silico prediction tools.

As the table indicates, this compound does not violate any of Lipinski's rules, suggesting it has favorable physicochemical properties for oral bioavailability.

Further in silico analysis can provide additional drug-likeness and ADME-related parameters, as shown in the table below.

| Parameter | Predicted Value | Interpretation |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Good intestinal absorption and blood-brain barrier penetration are more likely with a TPSA ≤ 140 Ų. |

| Number of Rotatable Bonds | 4 | Lower numbers (≤ 10) are associated with better oral bioavailability. |

| Ghose Filter | Compliant | Passes the Ghose filter for drug-likeness. |

| Veber Rule | Compliant | Meets the criteria for good oral bioavailability based on TPSA and the number of rotatable bonds. |

| Egan Rule | Compliant | Within the acceptable range for passive intestinal absorption. |

This table was generated using in silico prediction tools.

The comprehensive in silico assessment suggests that this compound possesses a favorable drug-like profile. Its molecular size, lipophilicity, and hydrogen bonding capacity are all within the ranges typically associated with orally bioavailable drugs. These theoretical predictions provide a strong rationale for its further investigation in medicinal chemistry programs.

Derivatization Strategies and Analogue Synthesis of Ethyl 3 3 Bromophenyl Acrylate

Functional Group Interconversions on the Acrylate (B77674) Moiety

The reactivity of the acrylate portion of ethyl 3-(3-bromophenyl)acrylate allows for several key transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, (E)-3-(3-bromophenyl)acrylic acid, under basic conditions, such as treatment with potassium hydroxide. This transformation is often a gateway to forming other derivatives, such as amides or different esters.

Another significant modification is the introduction of a cyano group at the α-position of the acrylate. The synthesis of (E)-ethyl 3-(3-bromophenyl)-2-cyanoacrylate has been reported through the reaction of 3-bromobenzaldehyde (B42254) with ethyl 2-cyanoacetate in the presence of a base like triethylamine. nih.govresearchgate.net This addition of the cyano group alters the electronic properties and steric hindrance of the molecule, influencing its reactivity and potential applications.

Furthermore, the double bond of the acrylate system is susceptible to various addition reactions. While not extensively detailed for this specific compound in the provided context, general reactions of acrylates include Michael additions, where nucleophiles add to the β-carbon, and cycloaddition reactions. These transformations would lead to a saturated carbon chain and the introduction of new functional groups, significantly altering the molecular structure.

Modifications and Substitutions on the Bromophenyl Ring

The bromine atom on the phenyl ring is a key functional group for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of analogues. Common cross-coupling reactions applicable in this context include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new alkyl, aryl, or heteroaryl substituents.

Heck Coupling: Further olefination at the bromine position.

Sonogashira Coupling: Introduction of alkyne functionalities.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce amine substituents.

These reactions provide a powerful toolkit for creating a library of compounds with diverse functionalities on the phenyl ring, which can be used to probe structure-activity relationships in various contexts.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The this compound framework can be incorporated into larger, more complex molecular architectures to create hybrid molecules. This strategy aims to combine the structural features of the acrylate with other pharmacophores or functional units to achieve synergistic or novel biological activities.

One approach involves linking the this compound moiety to other heterocyclic or carbocyclic systems. This can be achieved by utilizing the functional handles on both the acrylate and the phenyl ring. For instance, the carboxylic acid derivative can be coupled with amines to form amide linkages, creating peptide-like structures or connecting to other bioactive molecules.

The synthesis of hybrid hydrogels represents another area where such scaffolds can be utilized. mdpi.com While direct examples involving this compound are not prevalent in the provided information, the general principle involves incorporating acrylate or cinnamate (B1238496) derivatives into polymer backbones. researchgate.net This can be achieved through polymerization of the acrylate double bond or by attaching the molecule as a pendant group onto a pre-existing polymer. researchgate.net These hybrid materials can have applications in drug delivery and tissue engineering. mdpi.com

Design and Synthesis of Structurally Related Acrylates and Cinnamates

The systematic variation of the structural components of this compound allows for the fine-tuning of its properties. This includes altering the ester group, changing the halogen substituent or its position, and introducing other functional groups onto the phenyl ring.

The ethyl ester of 3-(3-bromophenyl)acrylate can be readily exchanged for other alkyl or aryl groups. This is typically achieved by transesterification under acidic or basic conditions or by first hydrolyzing the ethyl ester to the carboxylic acid and then re-esterifying with the desired alcohol. For example, the synthesis of mthis compound has been documented. chemicalbook.com This modification can influence the compound's solubility, lipophilicity, and metabolic stability.

Table 1: Examples of 3-(3-bromophenyl)acrylate Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C11H11BrO2 | 255.11 |

| Mthis compound | C10H9BrO2 | 241.08 chemicalbook.com |

This table is interactive and can be sorted by clicking on the column headers.

The identity and position of the halogen on the phenyl ring significantly impact the electronic nature and reactivity of the molecule. Synthesizing analogues with different halogens (e.g., fluorine, chlorine, or iodine) or with the halogen at the ortho- or para-position can be achieved by starting with the corresponding substituted benzaldehyde (B42025) in a Knoevenagel or Wittig-type reaction. For instance, ethyl (E)-3-(4-bromophenyl)acrylate is a commercially available analogue. tcichemicals.com The synthesis of ethyl 3-(3-bromo-2-methylphenyl)acrylate has also been noted, indicating that additional substitutions on the ring are possible. bldpharm.com

Table 2: Examples of Halogenated Phenyl Acrylate Analogs

| Compound Name | CAS Number | Molecular Formula | Position of Bromine |

| This compound | 24398-80-9 sigmaaldrich.com | C11H11BrO2 | meta |

| Ethyl (E)-3-(4-bromophenyl)acrylate | 24393-53-1 tcichemicals.com | C11H11BrO2 | para |

| Ethyl 3-(3-bromo-2-methylphenyl)acrylate | N/A | C12H13BrO2 | meta |

This table is interactive and can be sorted by clicking on the column headers.

Beyond halogen substitution, a wide variety of other functional groups can be introduced onto the phenyl ring to create a diverse set of analogues. This can be accomplished either by starting with a substituted benzaldehyde or by post-synthesis modification of the bromophenyl ring via cross-coupling reactions as mentioned in section 5.2. Examples of such functional groups include, but are not limited to:

Alkyl groups

Alkoxy groups

Nitro groups

Amino groups

Cyano groups

Applications of Derivatization in Analytical Chemistry and Sample Preparation

The derivatization of analytes plays a crucial role in analytical chemistry, particularly in chromatographic methods, by enhancing detectability, improving separation, and increasing the volatility of target compounds. For a molecule like this compound, which possesses both an aromatic ring and an acrylate functional group, derivatization strategies can be tailored to either of these moieties to facilitate its analysis in various matrices. While specific studies on the derivatization of this compound for analytical purposes are not extensively documented, established methods for related compounds, such as other acrylates and brominated aromatic compounds, provide a strong basis for potential applications.

Derivatization is a common practice in sample processing and flow analysis to produce a species with more suitable characteristics for detection, thereby improving key analytical metrics like selectivity, sensitivity, and detection limits. researchgate.net This is particularly beneficial for compounds that exhibit poor chromatographic behavior or lack a strong chromophore for UV detection or a suitable functional group for sensitive mass spectrometric ionization.

Improving Chromatographic Behavior and Detection:

For gas chromatography (GC) analysis, the volatility of this compound is generally sufficient. However, derivatization can be employed to introduce functional groups that enhance detection sensitivity, for example, by electron capture detection (ECD), which is highly sensitive to halogenated compounds. Since the molecule already contains a bromine atom, this inherent property can be exploited.

In High-Performance Liquid Chromatography (HPLC), derivatization is often necessary for compounds that lack a strong UV-absorbing or fluorescent functional group. While the phenyl group in this compound provides some UV absorbance, derivatizing the acrylate moiety can introduce a fluorophore, significantly lowering the limit of detection. Pre-column derivatization is a common approach where the analyte is reacted with a labeling reagent before injection into the HPLC system. mdpi.comresearchgate.net

Sample Preparation and Matrix Elimination:

In complex sample matrices, such as environmental or biological samples, derivatization can be a key step in sample preparation. It can help to isolate the analyte of interest from interfering matrix components. For instance, a derivatization reaction that specifically targets the acrylate group can allow for selective extraction of this compound and its analogues. Techniques like Solid-Phase Extraction (SPE) are often used to clean up sample extracts before or after derivatization. nih.gov

Potential Derivatization Reactions for Analytical Purposes:

Based on the functional groups present in this compound, several derivatization strategies can be postulated for analytical applications.

Reactions Targeting the Acrylate Double Bond: The carbon-carbon double bond in the acrylate group is susceptible to addition reactions. For instance, reaction with a thiol-containing fluorophore in the presence of a base can yield a highly fluorescent derivative suitable for HPLC with fluorescence detection.

Hydrolysis and Subsequent Esterification/Amidation: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(3-bromophenyl)acrylic acid. This carboxylic acid can then be derivatized with a variety of reagents to form more volatile esters for GC analysis or highly UV-absorbing or fluorescent esters or amides for HPLC analysis. For example, esterification with a pentafluorobenzyl bromide (PFB-Br) would introduce a polyfluorinated moiety, making the derivative highly sensitive to ECD in GC analysis.

The table below outlines potential derivatization strategies for this compound for different analytical techniques, based on established methods for similar compounds.

| Analytical Technique | Derivatization Target | Potential Reagent | Purpose of Derivatization | Anticipated Benefits |

| GC-MS/ECD | Acrylate Double Bond | Halogenating agents (e.g., Br₂) | Increase halogenation for enhanced ECD response | Lower detection limits |

| GC-MS | Carboxylic Acid (after hydrolysis) | Silylating agents (e.g., MTBSTFA) | Increase volatility and thermal stability | Improved peak shape and reproducibility sigmaaldrich.com |

| HPLC-UV/Fluorescence | Acrylate Double Bond | Thiol-containing fluorophores (e.g., Dansyl-cysteine) | Introduce a chromophore/fluorophore | Enhanced sensitivity and selectivity mdpi.com |

| HPLC-UV/Fluorescence | Carboxylic Acid (after hydrolysis) | UV-absorbing/fluorescent tagging agents (e.g., NBD-Cl) | Introduce a chromophore/fluorophore | Lower detection limits mdpi.com |

Detailed Research Findings from Analogous Compounds:

Research on the analysis of other acrylate monomers provides valuable insights. For example, a method for monitoring personal exposure to acrylate monomer vapors involved adsorption on silica (B1680970) gel, desorption with acetone, and analysis by GC. nih.gov For residual ethyl acrylate in latex resin, a GC-FID method was developed with a limit of detection of 0.001% w/w. brjac.com.br These studies highlight the suitability of GC for analyzing volatile acrylates.

In the context of brominated aromatic compounds, GC coupled with negative chemical ionization mass spectrometry (NCI-MS) has been shown to be a highly selective detection method. acs.org This technique could be directly applicable to the analysis of this compound and its derivatives, leveraging the presence of the bromine atom.

Furthermore, pre-column derivatization for HPLC has been successfully applied to various analytes. For instance, amino acids have been derivatized with PITC to allow for UV detection. researchgate.net Similarly, amines have been derivatized with NBD-Cl to form fluorescent products, significantly improving detection limits in HPLC-FLD analysis. mdpi.com These established derivatization chemistries could be adapted for the carboxylic acid derivative of this compound.

The following table summarizes analytical methods used for related compounds, which could be adapted for this compound.

| Analyte | Analytical Method | Sample Preparation/Derivatization | Key Findings | Reference |

| Acrylate Monomers | GC | Adsorption on silica gel, desorption with acetone | LOD of 0.05 ppmv for most acrylates | nih.gov |

| Ethyl Acrylate | GC-FID | Dilution in methanol | LOD of 0.001% w/w in latex resin | brjac.com.br |

| Brominated Aromatic Compounds | GC-NCI-MS | Solvent extraction | High selectivity for brominated compounds | acs.org |

| Amino Acids | HPLC-UV | Pre-column derivatization with PITC | Successful separation and quantification | researchgate.net |

| Amines | HPLC-FLD | Pre-column derivatization with NBD-Cl | High sensitivity and low detection limits | mdpi.com |

Biological Activities and Medicinal Chemistry Implications of Ethyl 3 3 Bromophenyl Acrylate and Its Analogues

In Vitro Pharmacological Screening

The therapeutic potential of a compound is often first explored through a battery of in vitro tests. For ethyl 3-(3-bromophenyl)acrylate and its analogues, these preliminary screenings have unveiled a range of biological activities.

Enzyme Inhibition Studies

Cinnamic acid derivatives have been investigated for their ability to inhibit various enzymes, a key mechanism in the treatment of many diseases. While specific inhibitory data for this compound is not extensively documented, studies on related compounds offer valuable insights. For instance, a series of substituted acetamide (B32628) derivatives were synthesized and evaluated for their potential as butyrylcholinesterase (BChE) inhibitors, an important target in Alzheimer's disease therapy. google.com One of the most potent compounds in this series, compound 8c, demonstrated a mixed-type inhibition of BChE with an IC50 value of 3.94 μM. google.com This suggests that the core structure, related to that of this compound, can be effectively tailored to interact with and modulate the activity of clinically relevant enzymes.

The inhibitory constant (Ki) is a critical parameter in enzyme inhibition studies, indicating the concentration of an inhibitor required to produce half-maximum inhibition. The determination of Ki, often calculated from the IC50 value using the Cheng-Prusoff equation, allows for a standardized comparison of inhibitor potency. jst.go.jp

Cell Proliferation Assays

The ability of a compound to affect cell growth is a cornerstone of cancer research. While direct cytotoxicity data for this compound is limited, research on analogous ethyl cinnamate (B1238496) derivatives provides pertinent information. In a study evaluating the acaricidal activity of 25 ethyl cinnamate derivatives against Psoroptes cuniculi, several compounds exhibited significant lethal effects. nih.gov Although this study focused on mites, the median lethal concentration (LC50) values obtained offer a proxy for cytotoxicity. For example, compounds 27 and 30 showed LC50 values of 29.8 µg/mL and 41.2 µg/mL, respectively. nih.govnih.gov This indicates that certain substitutions on the ethyl cinnamate scaffold can induce potent cytotoxic responses.

It is important to note that structure-activity relationship (SAR) studies revealed that the introduction of a bromo group onto the benzene (B151609) ring of ethyl cinnamate derivatives tended to reduce their acaricidal activity, suggesting that the specific 3-bromo substitution in this compound might result in lower cytotoxicity compared to other analogues. nih.gov

Table 1: Acaricidal Activity of Selected Ethyl Cinnamate Derivatives

| Compound | Substituent | LC50 (µg/mL) nih.govnih.gov |

| 6 | Unsubstituted | 89.3 |

| 15 | Dihydro | 119.0 |

| 26 | o-NO2 | 39.2 |

| 27 | m-NO2 | 29.8 |

| 30 | Dihydro, m-NO2 | 41.2 |

This interactive table allows for sorting and filtering of the data.

Antimicrobial and Antifungal Activity

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial properties. nih.gov Studies on synthetic cinnamides and cinnamates have revealed that ester derivatives are generally more bioactive than their amide counterparts. nih.gov

Table 2: Antifungal Activity of Cinnamic Acid Esters

| Compound | MIC (µM) nih.gov |

| Methyl cinnamate | 789.19 |

| Ethyl cinnamate | 726.36 |

| Butyl cinnamate | 626.62 |

This interactive table allows for sorting and filtering of the data.

Other Biological Activities (e.g., Anti-inflammatory, Neuroprotective)

Beyond enzyme inhibition and antimicrobial effects, cinnamic acid derivatives have been explored for a range of other biological activities, including anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity: A study on halo-substituted chalcones and azachalcones, which share structural similarities with phenylacrylates, demonstrated their ability to suppress pro-inflammatory responses. These compounds were shown to inhibit the expression of key inflammatory mediators like toll-like receptor 4 (TLR4), interleukins (IL-1β, IL-6), tumor necrosis factor-α (TNF-α), and cyclooxygenase 2 (COX-2) in lipopolysaccharide-stimulated macrophages. This suggests that the halogenated phenyl ring, a feature of this compound, could contribute to anti-inflammatory effects.

Neuroprotective Activity: The potential neuroprotective effects of cinnamic acid derivatives have also been investigated. While specific data for the 3-bromo substituted ethyl ester is not available, the broader class of compounds is of interest in this area.

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in medicinal chemistry for understanding ligand-protein interactions and for identifying potential drug targets.

Ligand-Protein Interactions and Binding Site Analysis

Prediction of Receptor Affinity and Selectivity

Direct experimental data on the receptor affinity and selectivity of this compound is not extensively available in public literature. However, predictions can be made based on computational studies and the known biological activities of structurally similar compounds. Acrylate (B77674) derivatives are known to interact with a variety of biological targets, often through Michael addition or by acting as enzyme inhibitors.

Computational docking studies on analogous compounds containing a bromophenyl group, such as (2E)-1-(anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-one, have been performed to evaluate their binding to specific biological targets. dongguk.edu These studies utilize density functional theory (DFT) to analyze molecular structure and electronic properties, which in turn helps in predicting the binding affinity and selectivity towards receptors. dongguk.edu For this compound, the presence of the electron-withdrawing bromine atom on the phenyl ring, combined with the Michael acceptor reactivity of the acrylate group, suggests potential interactions with nucleophilic residues in enzyme active sites or receptors.

The prediction of receptor affinity is also informed by the biological activities observed in its analogues. For instance, some acrylate derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX), suggesting that this compound might also exhibit affinity for such enzymes. nih.gov The selectivity would be influenced by the specific substitution pattern on the phenyl ring and the nature of the ester group.

Table 1: Predicted Receptor Interactions for this compound based on Analogues

| Potential Target Class | Predicted Interaction Type | Basis for Prediction |

| Kinases | Covalent modification of cysteine residues | Reactivity of the acrylate moiety as a Michael acceptor. |

| Cyclooxygenases (COX) | Non-covalent binding in the active site | Activity of other anti-inflammatory acrylate derivatives. nih.gov |

| Tubulin | Interference with polymerization | Activity of other combretastatin (B1194345) analogues with acrylate structures. nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR can be inferred from studies on related acrylate derivatives.

The biological potency of phenylacrylate derivatives is significantly influenced by several key structural features:

The Acrylate Moiety: The α,β-unsaturated carbonyl system is a critical pharmacophore. Its electrophilic nature allows for covalent bonding with nucleophilic residues (e.g., cysteine) in target proteins, which can lead to irreversible inhibition and enhanced potency.

The Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring play a pivotal role in modulating activity. In the case of this compound, the bromine atom at the meta-position influences the electronic properties of the ring and can engage in halogen bonding, which is an increasingly recognized interaction in drug-receptor binding. The position of the halogen can significantly impact selectivity and potency. For example, studies on other halogenated phenylacrylates have shown that the position of the halogen affects anti-proliferative activity. nih.gov

The Ethyl Ester Group: The ester group can affect the compound's solubility, cell permeability, and metabolic stability. Modification of this group is a common strategy in lead optimization to improve pharmacokinetic properties.

Lead Compound Identification and Optimization

A lead compound is a chemical entity that has promising biological activity and serves as a starting point for drug discovery and development. mdpi.com this compound, as a relatively simple molecule with a reactive pharmacophore, represents a potential scaffold for the identification of new lead compounds.

The development of novel therapeutic agents from a lead compound like this compound involves a process of iterative chemical modification and biological testing. The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

The core structure of this compound can be systematically modified. For example, the bromine atom could be replaced with other halogens or different functional groups to probe the effect on activity. The ethyl ester could be varied to modulate solubility and metabolic stability. Furthermore, additional substituents could be introduced onto the phenyl ring to explore new interactions with target receptors.

An example of such an optimization approach can be seen in the development of acrylate-based inhibitors of the NLRP3 inflammasome, where a series of derivatives were synthesized and screened to identify a lead compound with potent anti-inflammatory properties for treating inflammatory bowel disease. researchgate.net Similarly, this compound could serve as a starting point for developing agents targeting a range of diseases, depending on the biological targets identified through screening and computational studies.

Applications in Materials Science and Polymer Chemistry

Utilization as Monomers in Polymer Synthesis

Ethyl 3-(3-bromophenyl)acrylate serves as a monomer in polymerization reactions, a process that can be initiated by methods such as free-radical polymerization. rsc.orgresearchgate.net Acrylate (B77674) monomers are known for their ability to undergo polymerization to form high molecular weight polymers with a range of physical and chemical properties. researchgate.net The polymerization of brominated monomers like vinyl bromide, brominated styrenes, and various acrylates has been a subject of study for decades. rsc.org

While specific studies on the homopolymerization of this compound are not extensively detailed in public literature, the behavior of structurally similar monomers provides significant insight. For instance, the copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate (B99206) has been successfully carried out using 2,2-azobisisobutyronitrile (AIBN) as a free-radical initiator. researchgate.net Similarly, copolymers of p-bromophenyl acrylamide (B121943) and methyl methacrylate have been prepared in solvents like dimethylformamide (DMF) with AIBN. cwejournal.org These examples suggest that this compound can be effectively copolymerized with other common monomers, such as methyl methacrylate, styrene, and other acrylates, to tailor the properties of the final material. wikipedia.orgwikipedia.org

The general procedure for such a polymerization would involve dissolving the monomer (or a mixture of comonomers) in a suitable solvent, adding a radical initiator, and applying heat to initiate the reaction. The resulting polymer's properties would be a function of the comonomers used and their respective ratios in the polymer chain.

Table 1: Illustrative Copolymerization System for Brominated Monomers

| Monomer 1 | Monomer 2 | Initiator | Solvent | Polymerization Type |

|---|---|---|---|---|

| p-bromophenyl acrylamide | Methyl Methacrylate | AIBN | DMF | Free Radical |

| N-(4-bromophenyl)-2-methacrylamide | n-Butyl Methacrylate | AIBN | - | Free Radical |

This table is based on findings for structurally similar brominated monomers and illustrates potential polymerization systems. researchgate.netcwejournal.org

Integration into Functional Polymeric Materials

The incorporation of this compound into a polymer chain creates a functional material, where the bromophenyl group provides specific functionalities. researchgate.net The bromine atom is a particularly useful functional moiety for several reasons.

Firstly, polymers containing bromine are known to exhibit enhanced flame-retardant properties. polysciences.comfuchslab.de The presence of halogen atoms in a polymer can interfere with the radical chain reactions that occur during combustion, thus reducing flammability. This makes such polymers suitable for applications where fire safety is a concern, such as in electronics, construction, and transportation materials. polysciences.comfuchslab.de For example, 2,4,6-Tribromophenyl acrylate is noted as an excellent additive for improving fire resistance in plastics, coatings, and resins. polysciences.com

Secondly, the carbon-bromine bond on the phenyl ring can serve as a reactive site for post-polymerization modification. rsc.org This allows for the synthesis of a base polymer which can then be further functionalized to create a wide variety of materials. researchgate.netresearchgate.net For instance, the bromine atom can be replaced through nucleophilic substitution reactions, or it can be used in metal-catalyzed cross-coupling reactions to attach other functional groups, leading to materials with tailored chemical, physical, or biological properties. rsc.org Brominated polymers can also serve as macroinitiators for other types of controlled polymerization, such as atom transfer radical polymerization (ATRP), to synthesize complex block copolymers. rsc.org

Role in the Development of High Refractive Index Materials

A significant application of this compound is in the formulation of high refractive index polymers (HRIPs). wikipedia.org A high refractive index is a critical property for materials used in advanced optical and optoelectronic devices, including lenses, image sensors, and light-emitting diodes (LEDs). wikipedia.orgbrewerscience.com

The refractive index of a polymer is increased by introducing substituents that have high molar refractivity. wikipedia.orgbohrium.com The Lorentz-Lorenz equation demonstrates that atoms with higher electron density contribute more significantly to the refractive index. Heavy halogen atoms, like bromine, are highly polarizable and thus effectively increase the refractive index of a polymer. wikipedia.orgpsu.edu Furthermore, the presence of aromatic rings, such as the phenyl group in this monomer, also contributes to a higher refractive index. nih.gov

Research has consistently shown that incorporating sulfur, halogen atoms (bromine and iodine), and aromatic rings is an effective strategy for creating HRIPs. psu.edunih.gov For example, polymethacrylates containing brominated carbazole (B46965) rings have been shown to achieve refractive indices in the range of 1.67–1.77. psu.edu Monomers containing bromine are specifically explored for applications like dental materials, where matching the refractive index of the polymer matrix to that of radiopaque fillers is important. specificpolymers.comresearchgate.net The use of 2,4,6-Tribromophenyl acrylate is explicitly mentioned for producing polymers with a high refractive index of approximately 1.60. polysciences.com Therefore, the polymerization of this compound is a direct route to producing polymers with a significantly higher refractive index than standard acrylates like poly(methyl methacrylate) (PMMA), which has a refractive index of about 1.49. wikipedia.org

Table 2: Refractive Index Comparison of Polymers

| Polymer | Key Structural Features | Typical Refractive Index (n) |

|---|---|---|

| Poly(methyl methacrylate) (PMMA) | Standard acrylate | ~1.49 wikipedia.org |

| Poly(ethyl acrylate) (PEA) | Standard acrylate | ~1.46 wikipedia.org |

| Polymer with 2,4,6-Tribromophenyl acrylate | Aromatic rings, Bromine | ~1.60 polysciences.com |

| Polymethacrylate with brominated carbazole | Aromatic rings, Bromine | 1.67–1.77 psu.edu |

This table compares the refractive indices of standard polymers with those containing bromine and aromatic rings, illustrating the effect of these functional groups. wikipedia.orgwikipedia.orgpolysciences.compsu.edu

Emerging Research Frontiers and Future Directions for Ethyl 3 3 Bromophenyl Acrylate

Advanced Catalytic Systems for Selective Transformations

The reactivity of Ethyl 3-(3-bromophenyl)acrylate is largely dictated by its functional groups, making it a prime candidate for a variety of catalytic transformations. Future research is expected to focus on developing highly selective and efficient catalytic systems to manipulate its structure and harness its synthetic potential.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are standard methods for the synthesis of similar acrylate (B77674) compounds. chemicalbook.com Research is moving towards using more advanced palladium catalyst systems. These systems often feature sophisticated phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that can enhance catalytic activity, improve yields, and allow for reactions to occur under milder conditions, which aligns with green chemistry principles. For instance, developing catalysts that can selectively activate the C-Br bond without affecting the reactive acrylate moiety is a key area of investigation. This would enable the introduction of a wide array of substituents onto the phenyl ring, creating a library of novel compounds with diverse properties.

Furthermore, catalysts for asymmetric synthesis will be crucial. Chiral catalysts could be employed to perform enantioselective additions to the acrylate group, leading to the formation of optically active products. These chiral molecules are of high interest in medicinal chemistry, where stereochemistry often plays a critical role in biological activity. Another synthetic route, the Knoevenagel condensation, which can be used to form the acrylate backbone, often favors the formation of the more thermodynamically stable (E)-isomer. Advanced catalytic systems could offer greater control over the stereochemistry of the double bond, potentially allowing for the selective synthesis of the (Z)-isomer.

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of chemical systems composed of a discrete number of molecules, is an area where this compound holds significant promise. The assembly of molecules into larger, ordered structures is governed by non-covalent interactions, and the structure of this compound offers several features that can be exploited for this purpose.

The bromine atom is a key player, capable of participating in halogen bonding. This is a highly directional and specific non-covalent interaction where the electrophilic region of the bromine atom interacts with a nucleophilic species. This property can be used to direct the self-assembly of the molecule into predictable one-, two-, or three-dimensional architectures.

Additionally, the acrylate group contains a carbonyl oxygen that can act as a hydrogen bond acceptor. Research on the related compound, (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, has shown that molecules can form centrosymmetric dimers in the crystal structure through intermolecular C—H⋯O hydrogen bonds. researchgate.netnih.gov This demonstrates the inherent capacity of the acrylate moiety to guide self-assembly. The aromatic phenyl ring also allows for π–π stacking interactions, further stabilizing supramolecular structures. By modifying the substituents on the phenyl ring, it is possible to fine-tune these interactions, leading to the rational design of complex molecular assemblies, liquid crystals, and functional organic materials.

Further Exploration of Biological Targets and Disease Models

The acrylate moiety is a known Michael acceptor, making it reactive towards nucleophilic residues in biomolecules, such as the cysteine residues in proteins. This reactivity is a common feature in many covalent inhibitors used in drug discovery. The core structure of this compound could serve as a scaffold for the development of new therapeutic agents. While this specific molecule is often cited as an intermediate in drug synthesis, its derivatives are being explored for therapeutic potential. nih.gov For example, novel acrylate copolymers have been studied for their biocompatibility and potential in anticancer drug delivery systems. researchgate.net

Future research will likely involve screening this compound and its derivatives against a wide range of biological targets. The bromophenyl group can be systematically modified to alter the compound's steric and electronic properties, which can be used to optimize binding affinity and selectivity for a specific protein target. Physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) models, which have been developed for ethyl acrylate to understand its metabolism and toxicity, could be adapted for its derivatives. nih.gov Such models are invaluable for predicting how the compounds will behave in a biological system and for assessing their potential for inducing toxicity. nih.gov This computational approach can help prioritize which derivatives to synthesize and test in various disease models, accelerating the early stages of drug discovery.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

In drug discovery, AI algorithms can screen virtual libraries of compounds derived from the this compound scaffold against models of protein targets to predict binding affinities and potential biological activity. mdpi.com This process, known as virtual screening, can significantly reduce the time and cost associated with identifying promising drug candidates. nih.gov Furthermore, generative AI models can design entirely new molecules based on the core structure, optimizing for desired properties such as enhanced efficacy, reduced side effects, and better solubility. mdpi.comnih.gov

In the realm of materials science, ML algorithms can predict the properties of polymers or supramolecular assemblies derived from this compound. mdpi.com By inputting the molecular structure, these models can forecast material characteristics like mechanical strength, thermal stability, or electronic properties. This predictive power allows researchers to design and optimize new materials with tailored functionalities before ever synthesizing them in the lab. Machine learning can also be used to optimize the reaction conditions for the synthesis of the molecule itself, leading to higher yields and purity.

Sustainable Synthesis and Green Chemical Engineering Principles

The chemical industry is increasingly focusing on sustainable practices and the principles of green chemistry. The synthesis of this compound can be made more environmentally friendly through several avenues. A key development is the use of bio-based feedstocks. Major chemical companies are now producing ethyl acrylate from bioethanol, which is sustainably sourced from biomass. basf.comarkema.com This "drop-in" solution allows the ethyl group of the target molecule to be derived from renewable resources, significantly reducing the product's carbon footprint. basf.comarkema.com

Another principle of green chemistry is maximizing atom economy. Catalytic reactions, such as the aforementioned Heck reaction, are inherently more atom-efficient than stoichiometric reactions. chemicalbook.com Future research will focus on developing catalysts that are not only highly efficient but also reusable and based on earth-abundant metals, reducing reliance on precious metals like palladium.

Furthermore, the choice of solvent is a critical aspect of green chemical engineering. Efforts will be directed towards using greener solvents, such as water or supercritical fluids, in the synthesis of this compound. The use of emulsion polymerization to create acrylate copolymers in water is an existing example of such an approach. researchgate.net By integrating these green principles—renewable feedstocks, efficient catalysis, and benign solvents—the entire lifecycle of this compound can be made more sustainable.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(3-bromophenyl)acrylate, and how are reaction conditions optimized for yield?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 3-bromobenzaldehyde and ethyl cyanoacetate or acrylate derivatives. Reaction optimization includes:

- Catalyst Use : Triethylamine or similar bases in ethanol under reflux ().

- Solvent and Temperature : Ethanol or acetone at 298–329 K for 5–12 hours ().

- Purification : Column chromatography (silica gel) with ethyl acetate/hexane gradients ().

- Yield Optimization : Adjusting molar ratios (e.g., 1:1 aldehyde:ester) and post-reaction quenching with NaHCO₃ to neutralize acids ().

Example Data Table:

| Starting Materials | Catalyst/Solvent | Temp/Time | Yield | Ref |

|---|---|---|---|---|

| 3-Bromobenzaldehyde + Ethyl cyanoacetate | Et₃N/EtOH | 298 K, 12 h | 71% | |

| 3-Bromophenylacetic acid + Ethanol | H₂SO₄ (reflux) | 20 h | 98% |

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- X-ray Crystallography : Monoclinic (P21/c) cell parameters (e.g., a = 7.6147 Å, β = 110.37°) confirm the E-configuration. Hydrogen bonding (C–H⋯O) stabilizes dimers ().

- Spectroscopy : ¹H/¹³C NMR (cyano and ester carbonyl signals at ~170 ppm), IR (C≡N stretch ~2200 cm⁻¹).

- Refinement Tools : SHELXS/SHELXL for structure solution/refinement; R values < 0.081 ().

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data (e.g., bond angles, hydrogen bonding) for this compound?

- Methodological Answer : Discrepancies arise from disordered atoms or thermal motion. Strategies include:

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal noise ().

- Constraints/Restraints : Apply riding models for H-atoms and isotropic displacement parameters (Uiso) during SHELXL refinement ().

- Validation Tools : Use PLATON or CCDC tools to check for missed symmetry or hydrogen-bonding patterns.

Q. What catalytic systems are effective in synthesizing derivatives of this compound, and what mechanistic insights exist?

- Methodological Answer :

- Ruthenium Catalysis : [RuCl₂(p-cymene)]₂ with Cu(OAc)₂ enables oxidative alkenylation via C–H activation (e.g., coupling with acrylates) ().

- Acid Catalysis : H₂SO₄ or thionyl chloride (SOCl₂) for esterification of carboxylic acid precursors ().

- Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) to track proton transfer in Knoevenagel reactions.

Q. How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

- Methodological Answer :

- Steric Effects : The 3-bromo group directs electrophilic substitution (e.g., Suzuki coupling) to the para position ().

- Electronic Effects : The electron-withdrawing cyano/ester groups enhance α,β-unsaturated carbonyl reactivity in Michael additions ().

- Computational Modeling : DFT studies to map charge distribution (e.g., Mulliken charges on acrylate carbons).

Q. What strategies are employed to mitigate competing side reactions during its synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.